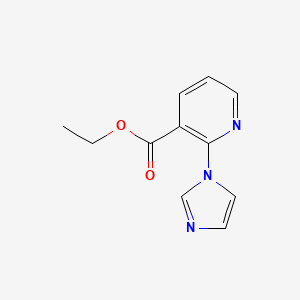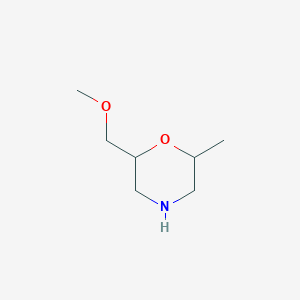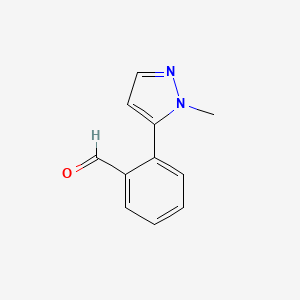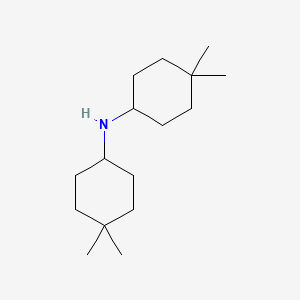
1-(Quinolin-6-yl)ethane-1,2-diamine
Descripción general
Descripción
“1-(Quinolin-6-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1089346-08-6 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 1-(6-quinolinyl)-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13N3/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,12-13H2 . This code provides a specific representation of the molecular structure.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Organometallic Complex Synthesis
1-(Quinolin-6-yl)ethane-1,2-diamine has been utilized in the synthesis of ruthenium(II) and osmium(II) arene complexes. These compounds, characterized by comprehensive methods including X-ray crystallography, have shown potential in cytotoxicity and cell cycle effects in human cancer cells, as well as inhibiting cancer cell growth in vitro. Their effects are attributed to molecular mechanisms such as DNA intercalation and cyclin-dependent kinase inhibition (Filak et al., 2010).
Chemosensor Development
This compound has been involved in the development of fluorescent chemosensors. One such application is the creation of a chemosensor for Zn(II) ions, utilizing a Schiff-base ligand derived from 2-oxo-quinoline-3-carbaldehyde and ethylene diamine. The chemosensor demonstrated high selectivity for Zn(II) in acetonitrile solution, highlighting its potential for selective metal ion detection (Liu et al., 2010).
Catalyst Research
Research in catalysis has also incorporated this compound, particularly in the synthesis and characterization of iron and cobalt dichloride complexes. These complexes have been tested for their catalytic behavior towards ethylene reactivity, showing good activities for oligomerization and polymerization of ethylene (Sun et al., 2007).
Synthesis of Novel Compounds
It has been instrumental in synthesizing novel compounds, such as the innovative, one-pot, catalyst-free synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones. This method offers a greener approach by avoiding the use of toxic solvents and expensive catalysts (Alizadeh & Rezvanian, 2014).
Antimicrobial and Anti-inflammatory Agents
The compound has been a base in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents. Substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives, for example, have shown significant inhibitory activities against pro-inflammatory cytokines and pathogenic bacteria and fungi (Keche et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-(Quinolin-6-yl)ethane-1,2-diamine are pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . These cytokines play a crucial role in the pathogenesis of autoimmune, inflammatory, cardiovascular, and neurodegenerative diseases .
Mode of Action
This compound interacts with its targets, TNF-α and IL-6, by inhibiting their activity . This inhibition results in a decrease in the inflammatory response, thereby potentially alleviating symptoms associated with diseases that have an inflammatory component .
Biochemical Pathways
It is known that the compound’s inhibition of tnf-α and il-6 can disrupt the signaling pathways of these cytokines, leading to downstream effects such as reduced inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the activity of TNF-α and IL-6, the compound can decrease the inflammatory response at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
1-(Quinolin-6-yl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds and other non-covalent interactions with these biomolecules, influencing their structure and function. For instance, it can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have identified threshold doses beyond which the compound’s effects become harmful. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic efficacy .
Propiedades
IUPAC Name |
1-quinolin-6-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQWIGYDPOMOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CN)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089346-08-6 | |
| Record name | 1-(quinolin-6-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)


![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)


![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)



